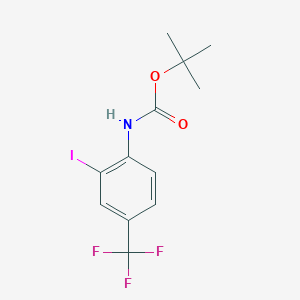

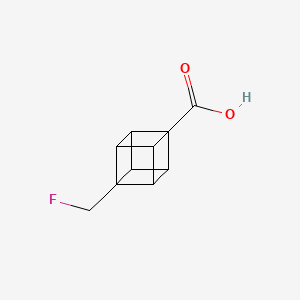

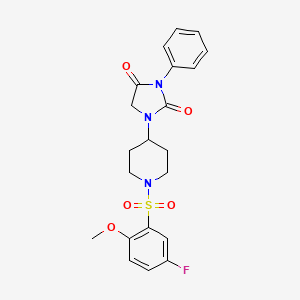

ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is an organic molecule that contains a pyrazole ring, a sulfamoyl group, a carboxylate ester group, and a 2,4-difluorobenzyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The sulfamoyl group (-SO2NH-) is a common functional group in some types of drugs. The carboxylate ester group (-COO-) is a derivative of carboxylic acids and can be found in a wide range of natural and synthetic compounds. The 2,4-difluorobenzyl group is a benzene ring substituted with two fluorine atoms and a benzyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The pyrazole ring, being a part of the compound, would contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, boiling point, and stability would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

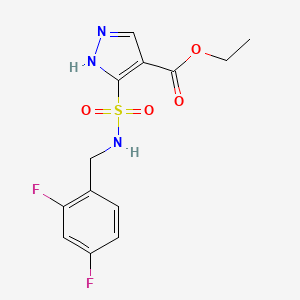

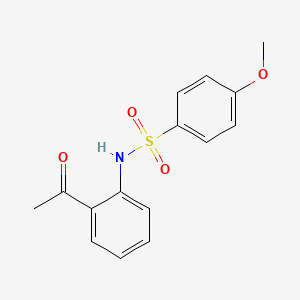

Researchers have developed various synthesis methods and characterized novel derivatives of ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate and related compounds. For instance, the synthesis and characterization of novel pyrazole derivatives with antiglaucoma activity have been documented. These compounds, including ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, have shown potential as potent inhibitors of carbonic anhydrase isoenzymes, suggesting a route for the development of new glaucoma treatments (Kasımoğulları et al., 2010).

Antiglaucoma Activity

The study by Kasımoğulları et al. (2010) highlights the synthesis of pyrazole carboxylic acid derivatives as more potent inhibitors of carbonic anhydrase isoenzymes compared to acetazolamide, a standard treatment for glaucoma. This research signifies the therapeutic potential of these compounds in treating eye conditions like glaucoma.

Herbicidal Applications

Ethyl 1-fluoromethyl-5-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)pyrazole-4-carboxylate, a fluoromethyl analogue of the herbicide pyrazosulfuron-ethyl, illustrates the adaptability of these compounds in agricultural settings. Such derivatives have been prepared to exhibit herbicidal activity, indicating their potential in controlling weed growth and supporting crop protection (Morimoto et al., 1990).

Organic Synthesis and Catalysis

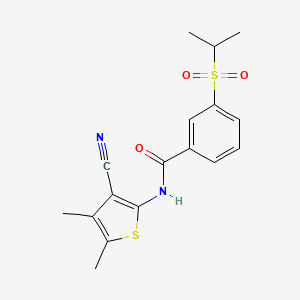

Research also extends into the use of ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate derivatives in organic synthesis and catalysis. For example, ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in cross-coupling reactions to synthesize various condensed pyrazoles, demonstrating the compound's utility in creating novel organic materials with potential applications in pharmaceuticals and materials science (Arbačiauskienė et al., 2011).

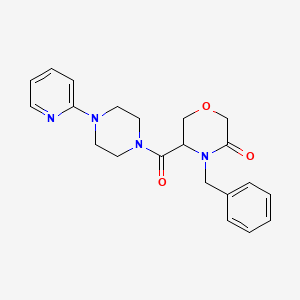

Corrosion Inhibition

Pyranpyrazole derivatives have been investigated as corrosion inhibitors for mild steel in industrial applications. These studies have shown high efficiency and provided insights into the molecular mechanisms of corrosion inhibition, suggesting potential industrial applications in protecting metals against corrosion (Dohare et al., 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

ethyl 5-[(2,4-difluorophenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3O4S/c1-2-22-13(19)10-7-16-18-12(10)23(20,21)17-6-8-3-4-9(14)5-11(8)15/h3-5,7,17H,2,6H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQPLVQOYCONDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NCC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(N-(2,4-difluorobenzyl)sulfamoyl)-1H-pyrazole-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-Methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2652411.png)

![methyl 2-[N-(cyanomethyl)-1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]formamido]acetate](/img/structure/B2652416.png)

![5-(cyclopentylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652419.png)